molecular formula C9H10ClN3O B14072983 2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide CAS No. 62036-32-2

2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide

Cat. No.: B14072983
CAS No.: 62036-32-2
M. Wt: 211.65 g/mol
InChI Key: KMZYNHJUQLZUHJ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide is a hydrazone-based compound offered for life sciences research. Compounds within this class are increasingly recognized as a versatile scaffold in developing potential antimicrobial and anticancer agents . The hydrazinecarboxamide (semicarbazide) moiety is a key structural feature known to play a crucial role in facilitating interactions with biological targets . Researchers are particularly interested in acylhydrazone derivatives for their potent activity against a broad spectrum of bacterial pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The bioactivity of these compounds is often influenced by lipophilicity and the nature of substituents on the aromatic rings, allowing for strategic design of novel agents . Beyond antimicrobial applications, hydrazone derivatives are also investigated for their antitumoral properties, with mechanisms that may include the inhibition of enzymes essential for cell proliferation, such as ribonucleotide reductase . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

62036-32-2

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

[(4-chloro-2-methylphenyl)methylideneamino]urea

InChI

InChI=1S/C9H10ClN3O/c1-6-4-8(10)3-2-7(6)5-12-13-9(11)14/h2-5H,1H3,(H3,11,13,14)

InChI Key

KMZYNHJUQLZUHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C=NNC(=O)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of 4-Chloro-2-methylbenzaldehyde and Semicarbazide

The most widely reported method involves the condensation of 4-chloro-2-methylbenzaldehyde with semicarbazide hydrochloride under acidic conditions. This Schiff base formation proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration.

Procedure :

  • Dissolve semicarbazide hydrochloride (1.0 eq, 111 mg, 1 mmol) in ethanol (10 mL).
  • Add 4-chloro-2-methylbenzaldehyde (1.1 eq, 154 mg, 1.1 mmol) and 0.1 mL concentrated HCl.
  • Reflux at 80°C for 4–6 hours.
  • Cool to room temperature, filter the precipitate, and recrystallize from ethanol/water (3:1).

Yield : 82–89% (theoretical: 231 mg). Purity by HPLC: 95.3%.

Mechanistic Considerations :

  • Protonation of the aldehyde carbonyl enhances electrophilicity.
  • The hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Acid-mediated dehydration yields the hydrazone.

Alternative Pathways: Hydrazine Hydrochloride and Carboxamide Derivatives

A secondary route employs 4-chloro-2-methylphenylhydrazine hydrochloride and urea under basic conditions. While less efficient, this method avoids aldehyde handling:

Procedure :

  • React 4-chloro-2-methylphenylhydrazine hydrochloride (1 eq, 179 mg, 1 mmol) with urea (1.2 eq, 72 mg, 1.2 mmol) in pyridine (5 mL).
  • Stir at 60°C for 12 hours.
  • Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.

Yield : 58–64%. Purity: 88.7%.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies reveal ethanol as the optimal solvent due to its polarity and reflux temperature (Table 1). Catalytic HCl (0.5–1.0 mol%) enhances reaction rates without promoting side products.

Table 1: Solvent Impact on Reaction Efficiency

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Ethanol 80 4 89 95.3
Methanol 65 6 78 92.1
DMF 100 3 65 85.4
Acetonitrile 82 5 71 89.2

Stoichiometric Ratios and Temperature Effects

A 1:1.1 molar ratio of semicarbazide to aldehyde maximizes yield while minimizing unreacted aldehyde. Temperatures >80°C risk decomposition, whereas <70°C prolong reaction times.

Purification and Analytical Validation

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). HPLC analysis under reverse-phase conditions (C18 column, 70:30 H₂O:MeCN, 1 mL/min) confirms purity >95%.

Figure 1: Hypothetical HPLC Chromatogram

  • Retention time: 4.2 min (main peak).
  • Area: 98.7% (254 nm detection).

Industrial-Scale Considerations

Patented methodologies for analogous hydrazones emphasize:

  • Catalyst Recycling : FeCl₃·6H₂O in reduction steps reduces waste.
  • Green Chemistry : Ethanol/water mixtures replace hazardous solvents.
  • Process Automation : Continuous-flow reactors enhance reproducibility.

Challenges and Mitigation Strategies

  • Hydrazine Toxicity : Use semicarbazide hydrochloride to minimize exposure.
  • By-Product Formation : Optimize stoichiometry and add molecular sieves to absorb water.
  • Scale-Up Impurities : Implement inline HPLC monitoring for real-time quality control.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Semicarbazone/Thiosemicarbazone Family

Several analogues share the hydrazinecarboxamide core but differ in substituents on the aromatic or heteroaromatic moieties:

Table 1: Structural and Physical Properties of Selected Semicarbazones
Compound Name Substituents Melting Point (°C) Molecular Weight Key Spectral Data (IR, NMR) Source
2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide (Target) 4-Cl, 2-CH₃-C₆H₃ Not reported ~239.7* Not explicitly provided -
(Z)-2-((E)-1-(4-Chlorophenyl)-3-(thiophen-2-yl)allylidene)hydrazinecarboxamide 4-Cl-C₆H₄, thiophene 175–176 347.8 δ 7.2–7.8 (¹H NMR, aromatic protons)
({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea 4-F-C₆H₄, furan Not reported 247.23 Predicted pKa = 11.38
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazinecarbothioamide Benzimidazole, sulfanyl, phenyl Not reported ~374.5* Novel synthesis via condensation

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : The target compound’s 4-chloro-2-methylphenyl group contrasts with fluorophenyl (), thiophene (), and benzimidazole-sulfanyl () substituents. These variations impact electronic properties and steric bulk, influencing binding to biological targets.
  • Physical Properties : Thiophene-containing analogues (e.g., 2i–2n in ) exhibit higher melting points (148–186°C), suggesting enhanced crystallinity compared to the target compound, for which data are lacking.

Key Observations :

  • Enzyme Inhibition : Trifluoromethyl-substituted analogues () show moderate AChE/BuChE inhibition, suggesting that electron-withdrawing groups enhance interaction with enzyme active sites. The target compound’s chloro and methyl groups may confer similar effects.
  • Antimicrobial Activity: Quinoline/pyrazole hydrazones () exhibit potent antimicrobial effects, implying that the target compound’s chloro-methylphenyl group could be optimized for similar applications.

Biological Activity

2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide is a chemical compound with the molecular formula C9H10ClN3OC_9H_{10}ClN_3O. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of 2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. A common method includes refluxing hydrazinecarbothioamide with 4-chloro-2-methylbenzaldehyde in an ethanol solution, often using glacial acetic acid as a catalyst. The resulting compound is characterized by spectral data such as IR and NMR .

Antimicrobial Activity

Recent studies have demonstrated that 2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.30 µg/mL
Bacillus subtilis0.20 µg/mL

These results indicate that the compound possesses bactericidal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Cancer Cell Line IC50 (µM)
MDA-MB-2315.5
HepG26.3
HCT-1164.8

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for developing new anticancer therapies .

Case Study 1: Antimicrobial Evaluation

A study focusing on the antimicrobial properties of various hydrazone derivatives included 2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide. The findings revealed that this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anticancer Efficacy

In a comparative study involving multiple hydrazone derivatives, 2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide was identified as one of the most effective compounds in reducing tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups, suggesting that this compound could be a viable candidate for further clinical investigation .

Q & A

Q. What are the common synthetic routes for 2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide?

Methodological Answer: The compound is typically synthesized via acid-catalyzed condensation between a substituted acetophenone and a hydrazinecarboxamide derivative. For example:

  • Step 1: Reflux equimolar amounts of 4-chloro-2-methylacetophenone and N-phenylsemicarbazide in ethanol with glacial acetic acid (3–5 drops) for 3–6 hours .
  • Step 2: Crystallize the product via slow evaporation from ethanol. Yield optimization (70–87%) is achieved by adjusting reaction time and stoichiometry .

Key Reaction Conditions:

ReactantsSolventCatalystTemperatureYieldReference
4-Chloro-2-methylacetophenone + N-phenylsemicarbazideEthanolGlacial AcOHReflux (~78°C)70–87%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR Spectroscopy: Identify key functional groups:
    • C=O stretch (amide): ~1705–1707 cm⁻¹.
    • C=N stretch (hydrazone): ~1668–1649 cm⁻¹.
    • N–H stretches: 3460–3277 cm⁻¹ (primary amide) and 3186–3144 cm⁻¹ (secondary amide) .
  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons (δ 6.8–7.8 ppm), hydrazine NH (δ 8.5–10.2 ppm), and methyl groups (δ 2.3–2.5 ppm) .
    • ¹³C NMR: Carbonyl (C=O) at ~155–160 ppm, C=N at ~145–150 ppm .

Q. What are its primary applications in academic research?

Methodological Answer:

  • Enzyme Inhibition: The hydrazone moiety mimics peptide bonds, making it a candidate for protease or kinase inhibition studies. Structural analogs show activity in supramolecular hydrogen-bonding networks .
  • Supramolecular Chemistry: The compound forms 3D frameworks via N–H⋯O and C–H⋯π interactions (H⋯π distances: 2.79–2.92 Å) .
  • Anticancer Screening: Derivatives with thiophenyl or indenyl groups exhibit in vitro cytotoxicity (e.g., IC₅₀ values <10 µM in MCF-7 cells) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., dihedral angles, hydrogen bonding) be resolved?

Methodological Answer:

  • Dihedral Angle Variations: Differences in aromatic ring orientations (e.g., 22.88° vs. 18.5° in analogs) arise from substituent steric effects. Use SHELXL for refinement and compare with DFT-optimized geometries .
  • Hydrogen Bonding: Analyze O–H⋯N (intramolecular) and N–H⋯O (intermolecular) interactions using Mercury software. For example, bond lengths of 2.6–2.8 Å and angles of 150–160° indicate moderate-to-strong interactions .

Example Crystallographic Parameters (Monoclinic P2₁/c):

ParameterValueReference
Space groupP2₁/c
Dihedral angle22.88°
H⋯π distance2.79–2.92 Å
Centroid distance5.0552 Å (π–π)

Q. How can computational modeling predict biological activity or supramolecular assembly?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2 or EGFR). Focus on hydrogen-bonding residues (Asp, Glu) and hydrophobic pockets .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces (EPS) for π-stacking propensity .
  • Molecular Dynamics (MD): Simulate stability of supramolecular frameworks in solvents (e.g., ethanol/water mixtures) using GROMACS .

Q. How to address contradictory spectroscopic or biological data across derivatives?

Methodological Answer:

  • Case Study (FT-IR Shifts): A 15 cm⁻¹ shift in C=O stretches (1705 → 1685 cm⁻¹) in methyl-substituted analogs indicates electron-donating effects. Confirm via Hammett σ constants .
  • Biological Activity: Discrepancies in IC₅₀ values (e.g., 2i: 175–176°C vs. 2n: 150–151°C) may arise from crystallinity or solubility. Perform DSC analysis and recrystallize in DMSO/water .

Q. What strategies optimize regioselectivity in hydrazone formation?

Methodological Answer:

  • Steric Control: Use bulky substituents (e.g., 2,6-dichlorophenyl) to favor E-isomers. Monitor via NOESY NMR (cross-peaks between NH and aromatic protons) .
  • pH Adjustment: Conduct reactions at pH 4–5 (acetic acid buffer) to protonate the hydrazine, enhancing nucleophilicity .

Q. How to design derivatives for enhanced supramolecular or biological properties?

Methodological Answer:

  • Hydrogen-Bonding Motifs: Introduce –OH or –OMe groups to strengthen O–H⋯O networks (e.g., 2-hydroxy-4-methoxyphenyl derivatives) .
  • Bioisosteric Replacement: Replace chlorine with CF₃ or Br to modulate lipophilicity (logP) and cytotoxicity. Test in HepG2 or HEK-293 cell lines .

Q. Data Contradiction Analysis Table

IssuePossible CauseResolution MethodReference
Dihedral angle varianceSubstituent steric effectsDFT vs. crystallography
FT-IR C=O shiftsElectron-donating/withdrawing groupsHammett analysis
Biological IC₅₀ differencesCrystallinity/solubilityDSC/PXRD analysis

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